

Spectroscopic Profile of 3-methoxy-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methoxy-4-nitro-1H-pyrazole

Cat. No.: B1588061

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **3-methoxy-4-nitro-1H-pyrazole**. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide integrates established spectroscopic principles with data from analogous structures to present a comprehensive and predictive analysis, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Structural Significance of 3-methoxy-4-nitro-1H-pyrazole

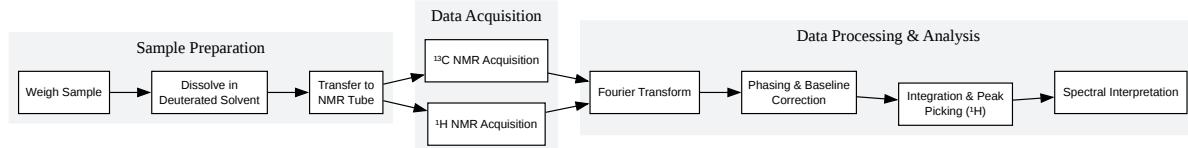
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its diverse biological activities. The introduction of a methoxy group at the 3-position and a nitro group at the 4-position of the pyrazole ring creates a molecule with unique electronic and steric properties. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for any research and development involving this compound. This guide provides the foundational spectroscopic data and interpretation necessary for its confident identification and use in further applications.

The molecular structure of **3-methoxy-4-nitro-1H-pyrazole** is presented below. The presence of an N-H proton introduces the possibility of annular tautomerism, a phenomenon that can significantly influence its spectroscopic, particularly NMR, signatures.

Caption: Molecular structure of **3-methoxy-4-nitro-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-methoxy-4-nitro-1H-pyrazole**, both ^1H and ^{13}C NMR are essential for structural confirmation.


Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **3-methoxy-4-nitro-1H-pyrazole**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the rate of proton exchange of the N-H proton.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans to ensure a good signal-to-noise ratio.
- Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans, or more, may be necessary due to the low natural abundance of ^{13}C .

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR data acquisition and analysis.

Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the N-H, pyrazole C-H, and methoxy protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
N-H	13.0 - 14.0	Broad Singlet	1H
C5-H	8.0 - 8.5	Singlet	1H
O-CH ₃	3.9 - 4.2	Singlet	3H

Interpretation of the ^1H NMR Spectrum

- N-H Proton (δ 13.0 - 14.0): The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. This signal is often broad due to quadrupole broadening from the adjacent ^{14}N nucleus and chemical exchange with the solvent or other pyrazole molecules.^[1] In protic solvents like D_2O or CD_3OD , this proton may exchange with deuterium, leading to its disappearance from the spectrum.^[1]
- C5-H Proton (δ 8.0 - 8.5): The single proton on the pyrazole ring is at the C5 position. Its chemical shift is influenced by the electron-withdrawing nitro group at the adjacent C4 position, causing it to appear at a relatively downfield region. For comparison, the C3 and C5 protons in 4-nitropyrazole appear at approximately 8.4 ppm.
- O- CH_3 Protons (δ 3.9 - 4.2): The three protons of the methoxy group will appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

Predicted ^{13}C NMR Spectroscopic Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show four signals for the four carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C3	155 - 160
C5	130 - 135
C4	120 - 125
O- CH_3	55 - 60

Interpretation of the ^{13}C NMR Spectrum

- C3 (δ 155 - 160): The carbon atom bearing the methoxy group is expected to be the most deshielded of the pyrazole ring carbons due to the direct attachment of the electronegative oxygen atom.

- C5 (δ 130 - 135): The C5 carbon, bonded to a hydrogen, will be influenced by the adjacent nitrogen atom. In N-unsubstituted pyrazoles, rapid tautomerization can lead to broadening or averaging of the C3 and C5 signals.^[2] However, the strong electronic effects of the substituents in this molecule may favor one tautomer, leading to sharper signals.
- C4 (δ 120 - 125): The carbon atom attached to the nitro group will also be deshielded, though typically to a lesser extent than the oxygen-bearing carbon.
- O-CH₃ (δ 55 - 60): The carbon of the methoxy group will appear in the typical region for such functionalities.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-methoxy-4-nitro-1H-pyrazole** will be dominated by the characteristic vibrations of the nitro group and the pyrazole ring.

Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample spectrum.

Predicted IR Spectroscopic Data

Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic, CH_3)	2850 - 3000	Medium
C=N Stretch (pyrazole ring)	1600 - 1650	Medium
Asymmetric NO_2 Stretch	1530 - 1560	Strong
Symmetric NO_2 Stretch	1340 - 1370	Strong
C-O Stretch (methoxy)	1200 - 1250	Strong
C-N Stretch	1100 - 1150	Medium

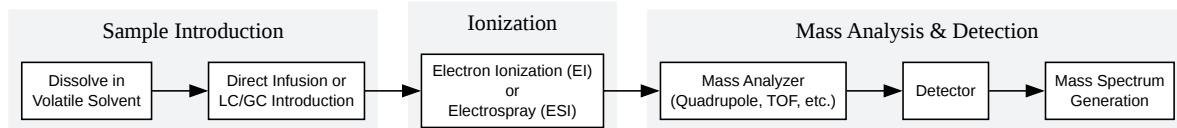
Interpretation of the IR Spectrum

- N-H Stretch ($3100 - 3300 \text{ cm}^{-1}$): A broad absorption in this region is characteristic of the N-H stretching vibration, with the broadening resulting from hydrogen bonding.
- C-H Stretches ($3000 - 3100 \text{ cm}^{-1}$ and $2850 - 3000 \text{ cm}^{-1}$): The C-H stretching of the pyrazole ring will appear above 3000 cm^{-1} , while the methoxy C-H stretches will be just below 3000 cm^{-1} .

- NO₂ Stretches (1530 - 1560 cm⁻¹ and 1340 - 1370 cm⁻¹): The most diagnostic peaks in the spectrum will be the two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.[3][4][5] For aromatic nitro compounds, these bands are typically very intense.[4][5]
- C=N and C=C Stretches (1600 - 1650 cm⁻¹): These absorptions arise from the stretching vibrations within the pyrazole ring.
- C-O Stretch (1200 - 1250 cm⁻¹): A strong band in this region is indicative of the C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.


Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction:
 - Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization Technique:
 - Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation.
 - Electrospray Ionization (ESI): A soft ionization technique that usually results in a prominent protonated molecular ion ([M+H]⁺) or deprotonated molecular ion ([M-H]⁻), with less fragmentation.
- Data Acquisition:

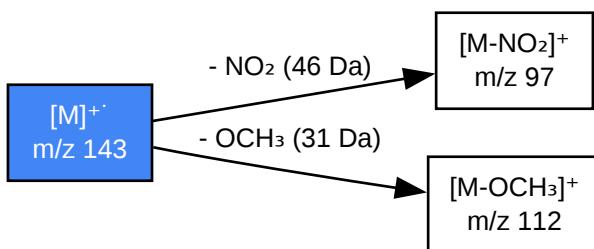
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Mass Range: Scan a suitable mass range (e.g., m/z 50-500).

[Click to download full resolution via product page](#)

Caption: A simplified workflow for mass spectrometry analysis.

Predicted Mass Spectrum Data

The molecular weight of **3-methoxy-4-nitro-1H-pyrazole** ($C_4H_5N_3O_3$) is 143.10 g/mol .


Ion	Predicted m/z	Identity
$[M]^{+}$	143	Molecular Ion
$[M-NO_2]^{+}$	97	Loss of a nitro group
$[M-OCH_3]^{+}$	112	Loss of a methoxy radical
$[M-H-NO_2]^{+}$	96	Loss of H and a nitro group

Interpretation of the Mass Spectrum

The fragmentation of nitropyrazoles in EI-MS is expected to proceed through several characteristic pathways:

- Molecular Ion ($[M]^{+}$ at m/z 143): The molecular ion peak should be observable, though its intensity may vary depending on the ionization energy.
- Loss of NO_2 (m/z 97): A very common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da). This would result in a significant peak at m/z 97.

- Loss of OCH_3 (m/z 112): Cleavage of the methoxy group (31 Da) would lead to a fragment at m/z 112.
- Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of HCN from the pyrazole ring, leading to smaller fragment ions.

[Click to download full resolution via product page](#)

Caption: Predicted primary fragmentation pathways for **3-methoxy-4-nitro-1H-pyrazole**.

Conclusion

The spectroscopic data presented in this guide, derived from established principles and analysis of analogous compounds, provides a robust framework for the characterization of **3-methoxy-4-nitro-1H-pyrazole**. The predicted NMR, IR, and MS data offer a detailed fingerprint of the molecule, enabling its unambiguous identification and quality assessment in research and development settings. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]
- 2. [researchgate.net](#) [researchgate.net]

- 3. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-methoxy-4-nitro-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588061#spectroscopic-data-of-3-methoxy-4-nitro-1h-pyrazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com